Bis(trimethylsilyl)sulfur diimide
Overview
Description
Bis(trimethylsilyl)sulfur diimide is an organosulfur compound with the chemical formula C₆H₁₈N₂SSi₂. It is a colorless liquid and serves as a diaza analogue of sulfur dioxide. This compound is primarily used as a reagent in the synthesis of sulfur nitrides .
Preparation Methods
Bis(trimethylsilyl)sulfur diimide is typically prepared by the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide. The reaction proceeds as follows :
SOCl2+2NaN(SiMe3)2→S(NSiMe3)2+2NaCl+O(SiMe3)2
This method involves the use of thionyl chloride and sodium bis(trimethylsilyl)amide under controlled conditions to yield this compound along with sodium chloride and trimethylsilyl oxide as by-products.
Chemical Reactions Analysis
Bis(trimethylsilyl)sulfur diimide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfur nitrides.
Reduction: It can be reduced under specific conditions to yield different sulfur-containing compounds.
Substitution: It can participate in substitution reactions with various organic compounds.
Common reagents used in these reactions include thionyl chloride, sodium bis(trimethylsilyl)amide, and other organosilicon compounds. The major products formed from these reactions are sulfur nitrides and other sulfur-containing compounds .
Scientific Research Applications
Bis(trimethylsilyl)sulfur diimide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of sulfur nitrides and other sulfur-containing compounds.
Biology: It is used in the study of sulfur metabolism and related biochemical pathways.
Medicine: It is explored for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl)sulfur diimide involves its ability to act as a strong electron acceptor and oxidizing agent. It can interact with various molecular targets and pathways, leading to the formation of sulfur-containing compounds. The exact molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Bis(trimethylsilyl)sulfur diimide can be compared with other similar compounds, such as:
Sulfur diimide: A simpler analogue with the formula S(NR)₂, where R is an organic group.
N,N’-Bis(methoxycarbonyl)sulfur diimide: A derivative obtained from methyl carbamate.
Di-tert-butyl sulfur diimide: A stable derivative prepared by the reaction of tert-butylamine with sulfur dichloride.
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its strong electron affinity and oxidation properties, making it a valuable reagent in various chemical syntheses .
Properties
IUPAC Name |
trimethyl-[(trimethylsilylimino-λ4-sulfanylidene)amino]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N2SSi2/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAGRRHKURYWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=S=N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2SSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319982 | |
Record name | Bis(trimethylsilyl)sulfur diimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18156-25-7 | |
Record name | NSC353177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(trimethylsilyl)sulfur diimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trimethylsilyl)sulfur diimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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